molecular formula C15H18N4O5S2 B2609498 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1203344-76-6

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2609498
CAS No.: 1203344-76-6
M. Wt: 398.45
InChI Key: LOUKSSJBFFXFTD-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(Methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide moiety via a ketone-bearing ethyl chain. The piperazine ring is substituted with a methylsulfonyl group, a polar and electron-withdrawing substituent known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-26(22,23)19-6-4-18(5-7-19)13(20)9-11-10-25-15(16-11)17-14(21)12-3-2-8-24-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUKSSJBFFXFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(methylsulfonyl)piperazine through the reaction of piperazine with methylsulfonyl chloride under basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of ethanol as a solvent.

    Coupling Reactions: The piperazine intermediate is then coupled with the thiazole intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Furan Ring Incorporation: The final step involves the incorporation of the furan ring through a nucleophilic substitution reaction, where the thiazole-piperazine intermediate reacts with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions like low temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications in scientific research:

Medicinal Chemistry

  • Anticancer Research : The compound is studied for its potential as an anticancer agent, particularly due to its ability to inhibit enzymes involved in cancer cell proliferation. Research indicates that it may induce apoptosis in cancer cells and inhibit pathways like NF-kB signaling, which is crucial for cancer progression.

Biological Research

  • Enzyme Inhibition Studies : It serves as a model compound in studies related to enzyme inhibition, particularly targeting kinases involved in cell signaling pathways. This inhibition can block pathways leading to cell proliferation and survival .

Pharmaceutical Research

  • Lead Compound Development : N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is being explored as a lead compound for the development of new drugs aimed at treating various diseases, including cancer and infectious diseases .

Industrial Applications

  • Material Development : The compound may also find applications in the development of new materials with specific chemical properties, although this area is less explored compared to medicinal applications.

Study 1: Anticancer Activity Evaluation

A study synthesized novel derivatives from the base structure, revealing that one derivative (referred to as Compound 3b) demonstrated stronger cytotoxicity than cisplatin against breast cancer cell lines MCF-7 and MDA-MB-231. Enhanced apoptosis markers were observed alongside increased beclin-1 expression, indicating autophagy induction .

CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspases
3bMDA-MB-2310.5ROS generation

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives, indicating that these compounds could significantly modulate anxiety levels in animal models through serotonergic pathways .

Mechanism of Action

The mechanism of action of N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Receptor Binding: It binds to specific receptors on the cell surface, blocking the signaling pathways that lead to cell proliferation.

    Pathways Involved: The inhibition of the extracellular signal-regulated kinase (ERK) pathway and the fibroblast growth factor receptor (FGFR) pathway are particularly notable.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Thiazole Derivatives with Acetamide Linkages

  • Compound 4 () :
    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide

    • Key Differences : Replaces the methylsulfonyl group with a bulky 4-chlorophenyl-phenylmethyl substituent on piperazine. The thiazole ring is substituted with a bromophenyl group instead of furan carboxamide.
    • Activity : Demonstrated a 56–106.6% increase in paclitaxel bioavailability as a P-gp inhibitor, highlighting the importance of piperazine-thiazole frameworks in modulating drug efflux .
  • Compounds 13–18 () :
    Thiazole-acetamide derivatives with substituted piperazines (e.g., 4-methoxyphenyl, 4-chlorophenyl).

    • Key Differences : Lack the methylsulfonyl group and furan carboxamide. Instead, aryl groups (e.g., p-tolyl, 4-methoxyphenyl) are attached to the thiazole.
    • Properties : Melting points range from 269–303°C, with molecular weights of 408–438 g/mol. Polar substituents like methoxy groups may enhance solubility compared to the target compound’s sulfonyl group .

Piperazine-Benzothiazole Derivatives

  • BZ-IV () :
    N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
    • Key Differences : Benzothiazole replaces thiazole, and the piperazine is substituted with a methyl group instead of methylsulfonyl.
    • Synthesis : Prepared via coupling reactions in DMF, yielding a compound with confirmed anticancer activity in preliminary assays .

Urea-Linked Piperazine-Thiazole Derivatives ()

  • Compounds 1f, 1g, 2a, 2b: Feature urea linkages instead of carboxamide and hydrazinyl substituents. For example, 1f (molecular weight 667.9 g/mol) includes a trifluoromethylphenyl group, enhancing lipophilicity . Properties: Higher melting points (188–207°C) compared to the target compound, likely due to urea’s crystalline nature.

Furan-Carboxamide Analogues ()

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide: Key Differences: Substitutes methylsulfonyl piperazine with a 3-methoxybenzylamino group. Properties: Molecular weight 371.4 g/mol, lower than the target compound (due to absence of sulfonyl group). The methoxybenzyl group may reduce metabolic stability compared to methylsulfonyl .

Structural and Functional Analysis Table

Compound Class Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Activity Reference
Target Compound Methylsulfonyl piperazine, furan ~422* Not reported Hypothesized P-gp inhibition -
Compound 4 (P-gp inhibitor) 4-Bromophenyl, chloro-phenylmethyl ~650* Not reported ↑ PTX bioavailability by 56–106.6%
BZ-IV (Benzothiazole) Methylpiperazine ~318 Not reported Anticancer activity
Urea Derivative 1f Trifluoromethylphenyl, hydroxy 667.9 198–200 Not reported
Acetamide Derivative 15 4-Fluorophenyl piperazine 410.51 269–270 Potential MMP inhibition

*Estimated based on structural analogs.

Key Insights

  • Role of Methylsulfonyl Group : The sulfonyl moiety in the target compound likely enhances solubility and binding through hydrogen-bond acceptor capacity, contrasting with lipophilic groups (e.g., chloro-phenyl in Compound 4) that may improve membrane permeability but reduce specificity .
  • Thiazole vs.
  • Carboxamide vs. Urea Linkages : Carboxamides offer metabolic stability, while ureas provide additional hydrogen-bonding sites, which could be leveraged for optimizing target affinity .

Biological Activity

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole ring : Known for its role in various biological activities.
  • Piperazine moiety : Often associated with pharmacological properties.
  • Furan and carboxamide groups : Contribute to the compound's reactivity and biological interactions.

Molecular Formula

The molecular formula is C14H18N4O3SC_{14}H_{18}N_4O_3S, indicating a complex structure that supports diverse interactions.

Antimicrobial Properties

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Antitumor Activity

Thiazole-containing compounds are noted for their antitumor effects. Studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation, with IC50 values indicating potent activity. For example, compounds with structural similarities to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of protein synthesis : Compounds with similar structures have been shown to interfere with ribosomal function.
  • Induction of apoptosis : Some thiazole derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of compounds. The presence of electron-donating groups, such as methyl or methoxy substituents on the aromatic rings, has been correlated with enhanced activity against target cells .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound). Results indicated significant inhibition of bacterial growth, comparable to standard antibiotics like norfloxacin. The study highlighted the importance of specific functional groups in enhancing antimicrobial potency .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that thiazole derivatives could effectively reduce cell viability. The compound's mechanism involved inhibiting key signaling pathways associated with cell survival. The results emphasized the potential of this compound as a lead compound for further development in cancer therapeutics .

Research Findings Summary

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition against bacterial strains
AntitumorLow micromolar IC50 values in cancer cell lines
MechanismInduces apoptosis and inhibits protein synthesis

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